2-(Trifluoromethoxy)cyclohexane-1-carboxylicacid
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Overview
Description
2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the cyclohexane ring. One common method is the trifluoromethoxylation of cyclohexane derivatives using trifluoromethoxylation reagents.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the target and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted cyclohexane derivatives and carboxylic acids. Examples include:
- 2-(Trifluoromethoxy)cyclohexanol
- 2-(Trifluoromethoxy)cyclohexanone
- 2-(Trifluoromethoxy)benzoic acid
Uniqueness
2-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is unique due to its specific combination of the trifluoromethoxy group and the cyclohexane ring with a carboxylic acid group.
Properties
Molecular Formula |
C8H11F3O3 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13) |
InChI Key |
XOGSAPASFNJFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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